Cas no 879-57-2 (2-Ethoxy-N'-hydroxybenzenecarboximidamide)

2-Ethoxy-N'-hydroxybenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,2-ethoxy-N-hydroxy-
- 2-ETHOXY-N-HYDROXY-BENZAMIDINE
- 2-Ethoxy-N'-hydroxybenzenecarboximidamide
- Benzamidoxime,o-ethoxy-(7CI,8CI)
- Benzenecarboximidamide,2-ethoxy-N-hydroxy
- N'-Hydroxy-2-ethoxybenzenecarboximidamide
- 2-Ethoxy-N-hydroxybenzenecarboximidamide (ACI)
- Benzamidoxime, o-ethoxy- (7CI, 8CI)
- 2-Ethoxy-N-hydroxybenzamidine
- 2-Ethoxy-N-hydroxybenzene-1-carboximidamide
- 2-Ethoxy-N′-hydroxybenzene-1-carboximidamide
- 2-Ethoxy-N′-hydroxybenzenecarboximidamide
- N′-Hydroxy-2-ethoxybenzenecarboximidamide
-
- Inchi: 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
- InChI Key: ZOGRANBHYCXFRO-UHFFFAOYSA-N
- SMILES: N=C(C1C(OCC)=CC=CC=1)NO
Computed Properties
- Exact Mass: 180.09000
Experimental Properties
- PSA: 65.34000
- LogP: 1.88010
2-Ethoxy-N'-hydroxybenzenecarboximidamide Security Information
2-Ethoxy-N'-hydroxybenzenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Ethoxy-N'-hydroxybenzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | E892055-1g |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 1g |
¥2700.00 | 2023-09-15 | ||
TRC | E892055-100mg |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 100mg |
$110.00 | 2023-05-18 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61764-100mg |
2-ETHOXY-N-HYDROXY-BENZAMIDINE |
879-57-2 | 100mg |
¥1260.00 | 2022-09-27 | ||
TRC | E892055-10g |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 10g |
$1717.00 | 2023-05-18 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61764-1g |
2-ETHOXY-N-HYDROXY-BENZAMIDINE |
879-57-2 | 1g |
¥3640.00 | 2022-09-27 | ||
TRC | E892055-1000mg |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 1g |
$316.00 | 2023-05-18 | ||
Ambeed | A792583-5g |
2-Ethoxy-N-hydroxybenzimidamide |
879-57-2 | 97% | 5g |
$506.0 | 2025-03-05 | |
AN HUI ZE SHENG Technology Co., Ltd. | E892055-100mg |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 100mg |
¥900.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E892055-2.5g |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 2.5g |
¥5400.00 | 2023-09-15 | ||
TRC | E892055-2.5g |
2-Ethoxy-N'-hydroxybenzenecarboximidamide |
879-57-2 | 2.5g |
$620.00 | 2023-05-18 |
2-Ethoxy-N'-hydroxybenzenecarboximidamide Related Literature
-
1. The interaction between cytochrome c and trans-[PtCl2(NH3)2]Lijuan Jiang,Guozhi Tang,Wenxia Tang J. Chem. Soc. Dalton Trans. 1996 2223
Additional information on 2-Ethoxy-N'-hydroxybenzenecarboximidamide
2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS No. 879-57-2): A Comprehensive Overview
2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS No. 879-57-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique structural properties and versatile applications. This compound, also referred to as N'-hydroxy-2-ethoxybenzene-carboximidamide, belongs to the class of imidamide derivatives, which are known for their ability to form stable amide bonds and participate in various chemical reactions.
The molecular structure of 2-Ethoxy-N'-hydroxybenzenecarboximidamide consists of a benzene ring substituted with an ethoxy group at the 2-position and an N'-hydroxyimide group at the carboxylic acid position. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, including polymers and hybrid organic-inorganic frameworks.
One of the most notable advancements involving 2-Ethoxy-N'-hydroxybenzenecarboximidamide is its role in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound can form self-assembled nanoparticles that effectively encapsulate anti-cancer drugs, improving their therapeutic efficacy while reducing side effects.
In addition to its biomedical applications, 2-Ethoxy-N'-hydroxybenzenecarboximidamide has found utility in the field of materials science. Its ability to undergo controlled polymerization reactions has led to the creation of high-performance polymers with tailored mechanical and thermal properties. A recent breakthrough reported in *Macromolecules* showcased the use of this compound as a monomer for synthesizing stimuli-responsive polymers that exhibit shape-memory behavior under external stimuli such as temperature or pH changes.
The synthesis of N'-hydroxy-2-ethoxybenzene-carboximidamide typically involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the overall cost and environmental impact associated with its manufacturing.
Moreover, 2-Ethoxy-N'-hydroxybenzenecarboximidamide has been investigated for its potential in catalysis. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, such as Friedel-Crafts alkylation and acylation reactions. A study published in *Catalysis Letters* highlighted its superior catalytic performance compared to traditional metal-based catalysts, offering a green alternative for industrial applications.
In terms of environmental impact, researchers have also explored the biodegradability of N'-hydroxy-2-ethoxybenzene-carboximidamide. Initial findings suggest that under aerobic conditions, this compound can undergo microbial degradation, reducing concerns related to its persistence in natural ecosystems. However, further studies are required to fully understand its environmental fate and potential risks.
Looking ahead, the continued exploration of 2-Ethoxy-N'-hydroxybenzenecarboximidamide is expected to unlock new opportunities across diverse industries. Its unique chemical properties make it a promising candidate for innovations in drug delivery systems, advanced materials development, and sustainable catalysis processes.
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